4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chlorofluorophenyl group
Preparation Methods
The synthesis of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable solvent such as ethanol. This reaction forms the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a base such as sodium hydroxide to form the desired triazole derivative.
Chemical Reactions Analysis
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
- 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12ClFN4OS |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClFN4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(24)22(15)19-9-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
NAHGDZXZBNSQEI-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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